molecular formula C10H13NO B13953767 2-Methoxy-5-(prop-2-en-1-yl)aniline CAS No. 90617-48-4

2-Methoxy-5-(prop-2-en-1-yl)aniline

Katalognummer: B13953767
CAS-Nummer: 90617-48-4
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: XTSJQKBGIFNHCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-5-(prop-2-en-1-yl)aniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, featuring a methoxy group at the 2-position and a prop-2-en-1-yl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(prop-2-en-1-yl)aniline typically involves the alkylation of 2-methoxyaniline with an appropriate allylating agent. One common method is the reaction of 2-methoxyaniline with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-(prop-2-en-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-(prop-2-en-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-(prop-2-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and prop-2-en-1-yl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxy-4-(prop-2-en-1-yl)aniline
  • 2-Methoxy-5-methyl-N-(1-hydroxy-3-methylbutan-3-yl)aniline
  • 2-Isopropenylaniline

Uniqueness

2-Methoxy-5-(prop-2-en-1-yl)aniline is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties compared to its analogs

Eigenschaften

CAS-Nummer

90617-48-4

Molekularformel

C10H13NO

Molekulargewicht

163.22 g/mol

IUPAC-Name

2-methoxy-5-prop-2-enylaniline

InChI

InChI=1S/C10H13NO/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3,5-7H,1,4,11H2,2H3

InChI-Schlüssel

XTSJQKBGIFNHCC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CC=C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.